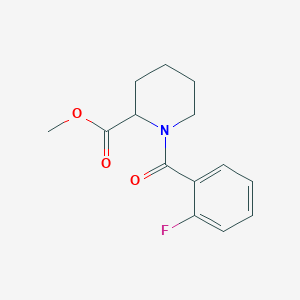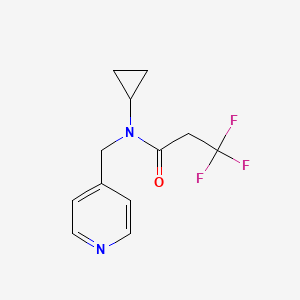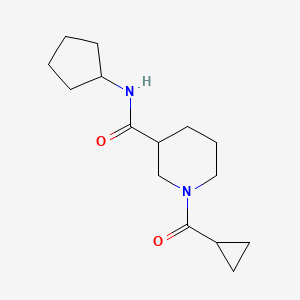![molecular formula C16H26N2O2 B7526207 [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone, also known as ACPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPC belongs to the class of cyclic amino acids and is structurally similar to the neurotransmitter glutamate.
作用機序
The exact mechanism of action of [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone is not fully understood. However, it is believed to act as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. This results in the modulation of glutamate neurotransmission, which is involved in various cognitive processes.
Biochemical and Physiological Effects:
[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which is involved in cognitive processes. [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and the growth of new neurons.
実験室実験の利点と制限
[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone is also stable under normal laboratory conditions. However, one limitation of [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone and its effects on various neurotransmitter systems.
合成法
The synthesis of [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone involves the cyclization of N-(tert-butoxycarbonyl)-3-aminopiperidine with cyclopropylketone. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The resulting product is then subjected to deprotection using trifluoroacetic acid to obtain [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone.
科学的研究の応用
[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, memory, and learning. [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
特性
IUPAC Name |
[3-(azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(13-7-8-13)18-11-5-6-14(12-18)16(20)17-9-3-1-2-4-10-17/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWLZSUAUBXAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)


![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)

![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)


![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)